[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C19H11ClN2O2S and a molecular weight of 366.82 g/mol . This compound features a benzothiazole ring fused to a phenyl group, which is further connected to a chloropyridine carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of [4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the esterification of the resulting benzothiazole derivative with 2-chloropyridine-3-carboxylic acid under suitable reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The chloropyridine moiety can enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to [4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate include other benzothiazole derivatives and chloropyridine esters. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole have similar core structures but different substituents, leading to varied applications and properties.
Chloropyridine esters: Compounds such as 2-chloropyridine-3-carboxylic acid esters with different ester groups can exhibit different reactivity and biological activities.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S/c20-17-14(4-3-11-21-17)19(23)24-13-9-7-12(8-10-13)18-22-15-5-1-2-6-16(15)25-18/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJQIDPAIYOAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC(=O)C4=C(N=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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